molecular formula C19H25N5O6 B2989141 Ethyl 4-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamido)piperidine-1-carboxylate CAS No. 1797536-19-6

Ethyl 4-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamido)piperidine-1-carboxylate

Numéro de catalogue: B2989141
Numéro CAS: 1797536-19-6
Poids moléculaire: 419.438
Clé InChI: TWERXTANJUDBAZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamido)piperidine-1-carboxylate is a sophisticated synthetic compound designed for advanced medicinal chemistry and drug discovery research. This molecule is a hybrid structure incorporating multiple pharmacologically active motifs, including a 3,5-dimethylisoxazole fragment and a piperidine carboxylate scaffold. The 3,5-dimethylisoxazole moiety is a privileged structure in medicinal chemistry, known for its presence in various bioactive molecules and its utility in synthesizing compounds with a range of biological activities . This compound serves as a critical building block for researchers developing novel therapeutic agents. Its primary research value lies in its potential application in areas such as antiviral and anti-inflammatory drug development. The structural features of this hybrid molecule make it a valuable candidate for screening against targets involved in pathological inflammatory responses, such as cytokine storms, which are relevant in conditions like severe viral infections including COVID-19 . Furthermore, the integration of the oxazole and piperidine rings suggests potential for investigating its mechanism of action in neurological disorders or as a modulator of various enzymatic pathways. Researchers can utilize this high-purity intermediate to explore structure-activity relationships (SAR), optimize lead compounds, and develop new chemical entities with stronger activity and reduced toxicity . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Propriétés

IUPAC Name

ethyl 4-[[2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-1,3-oxazole-4-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O6/c1-4-28-19(27)24-7-5-13(6-8-24)20-17(26)15-10-29-18(21-15)22-16(25)9-14-11(2)23-30-12(14)3/h10,13H,4-9H2,1-3H3,(H,20,26)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWERXTANJUDBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=COC(=N2)NC(=O)CC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Mode of Action

The compound interacts with its target, BRD4, by binding to the bromodomains. This binding can influence the transcription of genes, regulate the cell cycle, and induce apoptosis. .

Biochemical Pathways

The compound’s interaction with BRD4 can affect various biochemical pathways. BRD4 is known to play a crucial role in the transcription of genes and regulation of the cell cycle. Therefore, the compound’s action on BRD4 can potentially influence these pathways.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its interaction with BRD4. By binding to BRD4, the compound can influence gene transcription, cell cycle regulation, and apoptosis. .

Activité Biologique

Ethyl 4-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamido)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H22N4O5\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_5

This structure includes functional groups such as isoxazole and piperidine, which are known for their diverse biological activities. The presence of these groups suggests potential interactions with biological targets, including enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of isoxazole compounds can exhibit antibacterial properties. For instance, compounds similar to ethyl 4-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamido)piperidine-1-carboxylate have been tested against various bacterial strains with promising results .
  • Anticancer Properties : Isoxazole derivatives have been studied for their anticancer effects. Some studies suggest that they may inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation .

The biological activity of ethyl 4-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamido)piperidine-1-carboxylate can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways critical for bacterial survival or cancer cell growth.
  • Receptor Modulation : It may interact with specific receptors in the body, modulating their activity and leading to physiological changes that combat disease.
  • Cell Cycle Arrest : Some studies indicate that compounds with similar structures can induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating .

Antibacterial Activity

A study conducted on various derivatives demonstrated that compounds containing the isoxazole moiety exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

CompoundZone of Inhibition (mm)Gram-positiveGram-negative
Compound A22YesNo
Compound B19YesYes
Ethyl 4-(...)27YesYes
Ciprofloxacin19YesYes

This table illustrates that ethyl 4-(...) showed superior activity compared to standard antibiotics like Ciprofloxacin .

Anticancer Studies

In vitro studies have shown that the compound can inhibit the growth of certain cancer cell lines. For example, a study indicated a decrease in viability of breast cancer cells by over 50% at a concentration of 10 µM after 48 hours of treatment .

Q & A

Q. Example Reaction Conditions :

ReagentRoleConditionsReference
EDC/HOBtCoupling agentDCM, RT, 12 h
DIPEABase2.5 equiv, RT
Flash chromatographyPurification0–25% ethyl acetate in cyclohexane

Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm structural integrity (e.g., piperidine protons at δ 1.2–3.5 ppm, isoxazole protons at δ 2.3–2.5 ppm) .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed m/z) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1687 cm⁻¹, amide N-H at ~3280 cm⁻¹) .

What are the recommended storage conditions to ensure compound stability?

Answer:
Store at –20°C under inert gas (N₂/Ar) in airtight containers. Avoid humidity (>30% RH accelerates hydrolysis of ester/carbamate groups). Stability studies on analogs suggest a shelf life of >12 months under these conditions .

How can researchers design experiments to evaluate the compound's potential as a PROTAC component?

Answer:

  • Target Identification : Link the compound to E3 ligase ligands (e.g., VHL or CRBN) via flexible spacers .
  • Cellular Assays :
    • Measure target protein degradation via Western blot (e.g., HDACs or kinases).
    • Use negative controls (e.g., inactive enantiomers) to confirm mechanism .

What strategies can resolve contradictions in biological activity data across different studies?

Answer:

  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular viability tests.
  • Dose-Response Analysis : Calculate IC50 values in multiple cell lines to rule out off-target effects .
  • Structural Validation : Confirm compound identity via NMR and LC-MS to exclude batch variability .

How to optimize HPLC methods for purity analysis?

Answer:

  • Column : C18 reverse-phase (e.g., 5 µm, 250 mm × 4.6 mm).
  • Mobile Phase : Ammonium acetate buffer (pH 6.5) with acetonitrile gradient (10–90% over 20 min) .
  • Detection : UV at 254 nm (for aromatic/heterocyclic moieties).

Q. Typical HPLC Parameters :

ParameterValue
Flow rate1.0 mL/min
Column temp.30°C
Injection vol.10 µL

What structural modifications enhance target selectivity?

Answer:

  • Piperidine Modifications : Introduce electron-withdrawing groups (e.g., sulfonyl in 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine derivatives) to improve HDAC binding .
  • Isoxazole Replacement : Substitute with thiazole or pyrazole to alter steric/electronic profiles .
  • Linker Optimization : Adjust spacer length (e.g., PEG vs. alkyl chains) to modulate PROTAC efficiency .

What are the key solubility considerations for in vitro assays?

Answer:

  • Solvent : Use DMSO for stock solutions (≤10 mM) to avoid precipitation.
  • Aqueous Buffers : Dilute in PBS (pH 7.4) with 0.1% Tween-80 for cell-based assays.
  • Solubility Testing : Perform dynamic light scattering (DLS) to detect aggregates .

How to assess metabolic stability in preclinical models?

Answer:

  • Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH.
  • LC-MS Quantification : Monitor parent compound depletion over 60 min (t1/2 <30 min indicates poor stability) .

What computational methods predict binding affinity to HDACs?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with HDAC catalytic pockets.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.